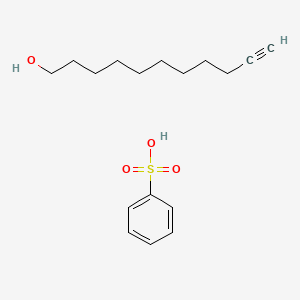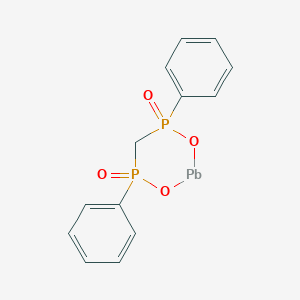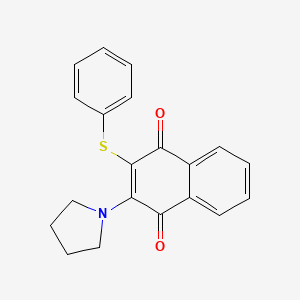
3-(3-Methoxyphenyl)hexane-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Methoxyphenyl)hexane-2,5-dione is an organic compound with the molecular formula C13H16O3 It is a derivative of curcumin, a natural compound found in turmeric
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methoxyphenyl)hexane-2,5-dione can be achieved through several methods. One common approach involves the hydrogenation of curcumin. This process yields three major compounds: 1,7-bis(4-hydroxy-3-methoxyphenyl)heptane-3,5-dione, 5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)heptan-3-one, and 1,7-bis(4-hydroxy-3-methoxyphenyl)heptane-3,5-diol .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale hydrogenation processes. These methods are optimized for high yield and purity, ensuring that the compound meets the necessary standards for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions: 3-(3-Methoxyphenyl)hexane-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrogen gas for reduction, oxidizing agents such as potassium permanganate for oxidation, and halogenating agents for substitution reactions. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, hydrogenation of curcumin yields compounds such as 1,7-bis(4-hydroxy-3-methoxyphenyl)heptane-3,5-dione .
Aplicaciones Científicas De Investigación
3-(3-Methoxyphenyl)hexane-2,5-dione has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other compounds. In biology, it is studied for its potential biological activities, including anti-inflammatory and antioxidant properties. In medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of chronic diseases. In industry, it is used in the production of various chemical products .
Mecanismo De Acción
The mechanism of action of 3-(3-Methoxyphenyl)hexane-2,5-dione involves its interaction with various molecular targets and pathways. It is known to modulate multiple cellular signaling pathways, including those involved in inflammation and oxidative stress. The compound’s ability to interact with different proteins facilitates its selective modulation of these pathways, contributing to its biological activities .
Comparación Con Compuestos Similares
3-(3-Methoxyphenyl)hexane-2,5-dione can be compared with other similar compounds, such as curcumin and its derivativesSimilar compounds include 1,7-bis(4-hydroxy-3-methoxyphenyl)heptane-3,5-dione, 5-hydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)heptan-3-one, and 1,7-bis(4-hydroxy-3-methoxyphenyl)heptane-3,5-diol . The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities.
Propiedades
Número CAS |
583887-44-9 |
|---|---|
Fórmula molecular |
C13H16O3 |
Peso molecular |
220.26 g/mol |
Nombre IUPAC |
3-(3-methoxyphenyl)hexane-2,5-dione |
InChI |
InChI=1S/C13H16O3/c1-9(14)7-13(10(2)15)11-5-4-6-12(8-11)16-3/h4-6,8,13H,7H2,1-3H3 |
Clave InChI |
ZLESGFADUJEFKG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(C1=CC(=CC=C1)OC)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~-[(3-Fluorophenyl)methyl]-N~2~-(2-methylbutan-2-yl)ethane-1,2-diamine](/img/structure/B14230985.png)
![Boronic acid, [2-(4-boronobutyl)-6-(methoxymethoxy)phenyl]-](/img/structure/B14231003.png)
![1,4-Dioxaspiro[4.5]decane-8-acetamide, N,N,8-trimethyl-](/img/structure/B14231008.png)

![2-[6-(3-Methylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14231018.png)


![2-(3-Hexylthiophen-2-yl)-5-[5-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B14231032.png)
![Propanenitrile, 3-[[3-(bromomethyl)-3-oxetanyl]methoxy]-](/img/structure/B14231034.png)


![1,14-Bis[(4-methylphenyl)sulfanyl]-3,6,9,12-tetraoxatetradecane](/img/structure/B14231071.png)
![[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]acetaldehyde](/img/structure/B14231072.png)
![6-{[Methoxy(4-nitrophenoxy)phosphorothioyl]amino}hexanoic acid](/img/structure/B14231082.png)
